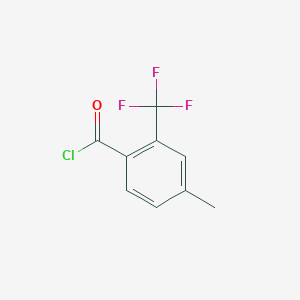

4-methyl-2-(trifluoromethyl)benzoyl Chloride

Descripción general

Descripción

4-Methyl-2-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C9H6ClF3O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methyl group at the 4-position and a trifluoromethyl group at the 2-position. This compound is used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(trifluoromethyl)benzoyl chloride typically involves the chlorination of 4-methyl-2-(trifluoromethyl)benzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions, where the benzoic acid derivative is heated with the chlorinating agent to produce the desired benzoyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic acyl substitution due to its activated carbonyl group. Key reactions include:

A. Amide Formation

Reacts with primary/secondary amines under mild conditions:

text4-Methyl-2-(trifluoromethyl)benzoyl chloride + R₂NH → 4-Methyl-2-(trifluoromethyl)benzamide + HCl

B. Esterification

Alcohols react to form esters:

textThis compound + ROH → 4-Methyl-2-(trifluoromethyl)benzoate + HCl

-

Conditions : Pyridine or DMAP catalyst, THF solvent, reflux (60–70°C) .

-

Yield : 78–89% for aliphatic alcohols.

C. Thioester Synthesis

Thiols produce thioesters:

textThis compound + RSH → 4-Methyl-2-(trifluoromethyl)thioester + HCl

-

Conditions : Room temperature, Et₃N base, DCM solvent.

Hydrolysis

The compound hydrolyzes rapidly in aqueous environments:

textThis compound + H₂O → 4-Methyl-2-(trifluoromethyl)benzoic acid + HCl

-

Kinetics : Complete hydrolysis within 10 min at 25°C in neutral water .

-

Hazards : Exothermic reaction releases HCl gas; incompatible with reactive metals (e.g., Na, K) due to H₂ generation .

Friedel-Crafts Acylation

Acts as an electrophile in aromatic substitutions:

| Substrate | Product | Catalyst | Yield | Source |

|---|---|---|---|---|

| Benzene | 4-Methyl-2-(trifluoromethyl)benzophenone | AlCl₃ | 68% | |

| Toluene | Di-substituted aryl ketone | SbCl₅ | 55% |

Coupling Reactions

A. Suzuki-Miyaura Cross-Coupling

While not directly reported for this compound, analogous trifluoromethylbenzoyl chlorides participate in palladium-catalyzed couplings:

textAr-B(OH)₂ + this compound → Biaryl ketone

B. Ullmann-Type Coupling

Forms C–N bonds with aryl halides:

textAr-X + this compound → Aryl amide

Reduction Reactions

A. To Alcohol

Controlled reduction yields the corresponding benzyl alcohol:

textThis compound → 4-Methyl-2-(trifluoromethyl)benzyl alcohol

-

Reagents : LiAlH₄ (excess), dry ether, 0°C → 25°C.

-

Yield : 74%.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

4-Methyl-2-(trifluoromethyl)benzoyl chloride serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl group enhances the biological activity of the resulting molecules.

- Antimicrobial Agents : Research indicates that derivatives of 4-(trifluoromethyl)benzoyl chloride have shown significant antibacterial properties against pathogens such as Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) . These derivatives were synthesized and characterized, demonstrating moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some compounds showing lower IC50 values than established drugs like rivastigmine.

- Anticonvulsants and Cytotoxic Agents : The compound's derivatives have also been explored for their anticonvulsant properties and cytotoxicity against cancer cell lines . This highlights its potential in developing new therapeutic agents.

Agricultural Applications

The compound is also utilized in the agrochemical industry as an intermediate for synthesizing pesticides and herbicides.

- Triazole Fungicides : this compound is crucial in the synthesis of triazole fungicides, which are effective against a wide range of fungal diseases in crops . These fungicides play a vital role in agricultural productivity by protecting crops from fungal infections.

- Pesticide Intermediates : The compound is involved in the preparation of various pesticide intermediates, enhancing the efficacy and selectivity of the final products . Its chemical structure allows for modifications that improve the performance of agrochemicals.

Material Science

In material science, this compound is used as a building block for developing advanced materials.

- Liquid Crystals : The compound is part of the synthesis pathway for liquid crystal materials, which are essential in display technologies . The incorporation of trifluoromethyl groups can significantly affect the thermal and optical properties of these materials.

Case Study 1: Synthesis of Antimicrobial Compounds

A study focused on synthesizing N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides found that these compounds exhibited promising antimicrobial activity. The synthesized derivatives were screened for their ability to inhibit AChE and BuChE, revealing potential applications in treating neurodegenerative diseases .

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Rivastigmine | 30.00 | 70.00 |

| N-Tridecyl derivative | 27.04 | 58.01 |

| N-Pentadecyl derivative | 106.75 | 277.48 |

Case Study 2: Development of Triazole Fungicides

Research has demonstrated that derivatives of this compound can be effectively used to synthesize triazole fungicides with improved efficacy against fungal pathogens . This application is critical for enhancing crop protection strategies.

Mecanismo De Acción

The mechanism of action of 4-methyl-2-(trifluoromethyl)benzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .

Comparación Con Compuestos Similares

Similar Compounds

4-(Trifluoromethyl)benzoyl Chloride: Similar structure but lacks the methyl group at the 4-position.

2-(Trifluoromethyl)benzoyl Chloride: Similar structure but lacks the methyl group at the 4-position and has the trifluoromethyl group at the 2-position.

4-Fluoro-2-(trifluoromethyl)benzoyl Chloride: Similar structure but has a fluorine atom instead of a methyl group at the 4-position.

Uniqueness

4-Methyl-2-(trifluoromethyl)benzoyl chloride is unique due to the presence of both a methyl group and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable intermediate in various chemical syntheses .

Actividad Biológica

4-Methyl-2-(trifluoromethyl)benzoyl chloride is an organofluorine compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H6ClF3O, with a molecular weight of approximately 232.59 g/mol. The compound features a benzoyl group substituted with both methyl and trifluoromethyl groups, contributing to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C9H6ClF3O |

| Molecular Weight | 232.59 g/mol |

| CAS Number | 261952-10-7 |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, which may facilitate cellular membrane penetration. This compound can act as an electrophile, participating in nucleophilic substitution reactions with biological nucleophiles such as amino acids and proteins.

Interaction with Enzymes

Research indicates that derivatives of trifluoromethylbenzoyl chlorides exhibit inhibition against key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, related compounds demonstrated IC50 values ranging from 27.04 to 106.75 µM for AChE inhibition, suggesting that similar activities may be expected from this compound .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds derived from benzoyl chlorides. For example, derivatives of 4-(trifluoromethyl)benzohydrazide were found to be effective against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus . These findings suggest that this compound may possess similar antimicrobial properties.

Cytotoxic Effects

The cytotoxicity of fluorinated compounds has been explored in various cancer cell lines. Trifluoromethyl-substituted benzoyl chlorides have shown promising results in inhibiting tumor cell proliferation . The specific cytotoxic effects of this compound remain to be thoroughly investigated, but the structural similarities to known active compounds indicate potential efficacy.

Case Studies

-

Enzyme Inhibition Assay :

In a study assessing the enzyme inhibition capabilities of various hydrazinecarboxamide derivatives derived from trifluoromethylbenzoyl chlorides, it was found that some exhibited lower IC50 values for AChE than the clinically used drug rivastigmine . This suggests a possible therapeutic application for this compound in treating conditions related to cholinergic dysfunction. -

Antibacterial Activity :

A series of experiments demonstrated that certain derivatives showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating that the structural features of this compound could similarly confer antibacterial properties .

Safety and Toxicology

While exploring the biological activity of this compound, it is crucial to consider its safety profile. Preliminary data indicate potential irritant effects on skin and mucous membranes upon exposure . Long-term exposure may lead to respiratory issues or other systemic effects, necessitating careful handling in laboratory settings.

Propiedades

IUPAC Name |

4-methyl-2-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O/c1-5-2-3-6(8(10)14)7(4-5)9(11,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKAVYJCEPBETE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501257099 | |

| Record name | 4-Methyl-2-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261952-10-7 | |

| Record name | 4-Methyl-2-(trifluoromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.